Quaternium 15

Description

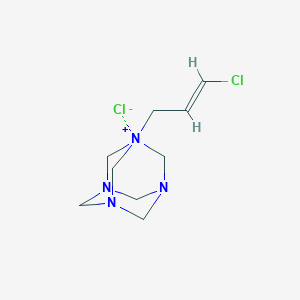

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-chloroprop-2-enyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN4.ClH/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14;/h1-2H,3-9H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHVLWKBNNSRRR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1C[N+](C2)(C3)CC=CCl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024760 | |

| Record name | N-(3-Chloroallyl)hexaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes above 60 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1380 | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 25 °C (g/100 g): water 127.2, Solubility at 25 °C (g/100 g): mineral oil <0.1, isopropanol <0.1, ethanol 2.4, methanol 20.8, glycerine 12.6, propylene glycol 18.7, In organic solvents at 25 °C, g/100 g: methanol = 20.8, propylene glycol = 18.7, glycerine = 12.6, ethanol = 2.04, isopropanol = <0.1, mineral oil = <0.1, Soluble in water and methanol; almost insoluble in acetone, In water, 127.2 g/100 g water @ 25 °C | |

| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Jun 12, 2002: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.4 g/cu cm (bulk density), Off-white powder with slight amine odor. Bulk density (25 °C): 0.44 g/cu cm. VP (25 °C): 1X10-9 mm Hg. Miscible with water /cis-Quaternium-15/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1380 | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<1.0X10-7 mm Hg at 25 °C | |

| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Nov 14, 2012: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream colored powder, White- to cream-colored powder | |

CAS No. |

4080-31-3 | |

| Record name | Quaternium 15 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quaternium-15 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-Chloroallyl)hexaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178-210 °C | |

| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Jun 12, 2002: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Quaternium-15: A Technical Guide to Its Chemical Structure, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15, systematically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a quaternary ammonium salt that has been widely utilized as a preservative and antimicrobial agent in a variety of consumer and industrial products.[1] Its efficacy stems from its ability to act as a formaldehyde-releasing agent, thereby inhibiting the growth of a broad spectrum of microorganisms.[1] This guide provides a comprehensive technical overview of Quaternium-15, delving into its chemical structure, physicochemical properties, synthesis, mechanism of action, analytical methodologies, and its applications, with a particular focus on its use in cosmetics and personal care products. The guide also addresses the associated safety considerations and regulatory landscape surrounding its use.

Chemical Structure and Physicochemical Properties

Quaternium-15 is a complex molecule with a cage-like adamantane structure. The core of the molecule is a hexamethylenetetramine moiety that is quaternized with a 3-chloroallyl group. This structure is key to its function as a formaldehyde releaser.

The IUPAC name for Quaternium-15 is 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride.[1] It is also known by various synonyms, including Dowicil 75, Dowicil 100, and N-(3-chloroallyl)hexaminium chloride.[1]

A summary of its key identifiers and physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 4080-31-3 | [1] |

| Molecular Formula | C₉H₁₆Cl₂N₄ | [1] |

| Molar Mass | 251.16 g/mol | [1] |

| Appearance | White to cream-colored powder | [2] |

| Odor | Pungent, slight amine-like | [2] |

| Melting Point | 178-210 °C | [2] |

| Boiling Point | Decomposes above 60 °C | [2] |

| Solubility | Highly soluble in water (127.2 g/100 g at 25 °C) and methanol. Sparingly soluble in ethanol and propylene glycol. Almost insoluble in acetone and mineral oil. | [2] |

| log Kow (Octanol-Water Partition Coefficient) | -0.1 | [2] |

| Stability | Stable under ambient conditions. Unstable at pH < 4.0 and > 10.5. | [2][3] |

Synthesis of Quaternium-15

The synthesis of Quaternium-15 is typically achieved through the reaction of hexamethylenetetramine with 1,3-dichloropropene.[1] This reaction results in the formation of a mixture of cis- and trans-isomers of the final product.[1]

The general synthesis pathway can be visualized as follows:

Mechanism of Antimicrobial Action: Formaldehyde Release

The primary mechanism by which Quaternium-15 exerts its antimicrobial effect is through the slow and controlled release of formaldehyde.[1] This release occurs via the hydrolysis of the Quaternium-15 molecule, a process that is influenced by factors such as pH and temperature. At lower pH values, the hydrolysis is accelerated, leading to a more rapid release of formaldehyde.[4] The released formaldehyde then acts as a potent biocide, disrupting the cellular functions of microorganisms and leading to their death.

The hydrolysis of Quaternium-15 can be understood as a reverse of the Delepine reaction.[4] The process involves the breakdown of the hexamethylenetetramine ring structure in the presence of water.

Antimicrobial Efficacy

Quaternium-15 is recognized for its broad-spectrum antimicrobial activity against bacteria and fungi. While specific Minimum Inhibitory Concentration (MIC) values can vary depending on the test conditions and microbial strains, it is generally effective at concentrations permitted in cosmetic and industrial applications.

Further research is required to provide a comprehensive table of MIC values against a standardized panel of microorganisms.

Analytical Methodologies

The quantification of Quaternium-15 in various matrices, particularly in cosmetics, is crucial for quality control and regulatory compliance. The most common analytical approaches involve either the direct measurement of the Quaternium-15 molecule or the indirect measurement of the formaldehyde it releases.

High-Performance Liquid Chromatography (HPLC)

A reliable method for the direct quantification of Quaternium-15 utilizes Hydrophilic Interaction Liquid Chromatography (HILIC).[2]

Experimental Protocol: HPLC-HILIC for Quaternium-15 Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Column: A ZIC-HILIC column is suitable for this separation.[2]

-

Mobile Phase: A gradient elution is employed using:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Aqueous buffer (e.g., ammonium acetate)

-

-

Gradient Program: A typical gradient runs from a high percentage of acetonitrile to a lower percentage over a period of 15-20 minutes to elute the polar Quaternium-15 molecule. For example, a gradient from 93% to 60% acetonitrile can be effective.[2]

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: a. Accurately weigh a known amount of the cosmetic sample into a volumetric flask. b. Disperse the sample in a suitable solvent, such as a mixture of tetrahydrofuran and the initial mobile phase. c. Sonication may be used to ensure complete extraction of Quaternium-15. d. Centrifuge the sample to remove any undissolved excipients. e. Filter the supernatant through a 0.45 µm filter before injection.

-

Quantification: A calibration curve is constructed using standards of known Quaternium-15 concentrations to quantify the amount in the sample.

Fluorometric Determination of Released Formaldehyde

An alternative and sensitive method for quantifying Quaternium-15 is based on the measurement of the formaldehyde it releases. This method involves the derivatization of formaldehyde with acetylacetone (Hantzsch reaction) to form a fluorescent compound, 3,5-diacetyl-1,4-dihydrolutidine (DDL).

Experimental Protocol: Fluorometric Analysis

-

Reagent Preparation:

-

Acetylacetone Reagent: Prepare a solution containing ammonium acetate, acetic acid, and acetylacetone in distilled water.[5]

-

-

Sample Preparation and Hydrolysis: a. Accurately weigh a known amount of the cosmetic sample. b. Disperse the sample in an aqueous solution. c. Induce the release of formaldehyde from Quaternium-15 by adjusting the pH to an acidic level and/or by heating. A common procedure involves heating the sample at 40°C for 30-60 minutes.[3]

-

Derivatization Reaction: a. To a known volume of the sample extract containing the released formaldehyde, add the acetylacetone reagent. b. Incubate the mixture at a controlled temperature (e.g., 37-40°C) for a specific time (e.g., 30-40 minutes) to allow for the formation of the fluorescent DDL derivative.[3][6]

-

Fluorometric Measurement: a. Measure the fluorescence intensity of the resulting solution using a fluorometer. b. The excitation wavelength is typically around 410-415 nm, and the emission wavelength is measured at approximately 480-500 nm.[6]

-

Quantification: A calibration curve prepared with standard formaldehyde solutions is used to determine the concentration of formaldehyde released from the sample, which can then be correlated back to the original concentration of Quaternium-15.

Applications

Quaternium-15 has been used in a wide array of products due to its preservative properties.

-

Cosmetics and Personal Care Products: It has been incorporated into shampoos, lotions, creams, and other water-based formulations to prevent microbial spoilage.[4]

-

Industrial Applications: Quaternium-15 has also found use in industrial products such as latex paints, adhesives, and metalworking fluids.[4]

Safety and Regulatory Status

The primary safety concern associated with Quaternium-15 is its potential to cause allergic contact dermatitis.[4] This is largely attributed to the release of formaldehyde, a known skin sensitizer. Individuals with a pre-existing allergy to formaldehyde are often also sensitive to Quaternium-15.[4]

Due to these concerns, the use of Quaternium-15 in cosmetic products is regulated in many regions. In the European Union, the maximum permitted concentration of Quaternium-15 in cosmetic products is 0.2%.[1] In the United States, while there are no specific federal regulations for Quaternium-15 in cosmetics, the industry is moving away from its use due to consumer pressure and the availability of alternative preservatives.

Conclusion

Quaternium-15 is a historically significant antimicrobial preservative with a well-defined chemical structure and mechanism of action. Its efficacy is directly linked to its function as a formaldehyde-releaser. While it has proven to be an effective preservative, its potential to cause skin sensitization has led to regulatory restrictions and a decline in its use in consumer products. For researchers and professionals in drug development and cosmetic science, a thorough understanding of its properties, analytical methods, and safety profile is essential for informed formulation decisions and for the development of safer and equally effective preservation systems.

References

-

Journal of Food and Drug Analysis. (n.d.). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. [Link]

-

Wikipedia. (2023, December 15). Quaternium-15. [Link]

-

Scribd. (n.d.). HPLC Analyis of Preservatives in Cosmetics. [Link]

-

DermNet NZ. (n.d.). Quaternium-15 contact allergy. [Link]

-

PubChem. (n.d.). Quaternium 15. [Link]

- Google Patents. (n.d.).

-

Nacole. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. [Link]

-

Chemistry LibreTexts. (2021, March 18). 5.4: Hydrolysis Reactions. [Link]

-

MAC-MOD Analytical. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. [Link]

-

Shimadzu. (2020, May). Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone. [Link]

Sources

- 1. This compound | C9H16Cl2N4 | CID 20011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. jfda-online.com [jfda-online.com]

- 4. Quaternium-15 - Wikipedia [en.wikipedia.org]

- 5. lcms.cz [lcms.cz]

- 6. US4438206A - Method for determination of formaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride (Quaternium-15)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, a quaternary ammonium compound widely known as Quaternium-15. This document delves into the underlying reaction mechanism, a detailed experimental protocol, and methods for the characterization of the final product. The guide is intended for researchers and professionals in the fields of chemistry and drug development, offering the necessary technical details to understand and replicate the synthesis of this important antimicrobial agent.

Introduction

1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, commercially known as Quaternium-15 or Dowicil™ 200, is a potent antimicrobial agent and preservative.[1][2] Its broad spectrum of activity against bacteria, yeast, and mold has led to its extensive use in a variety of products, including cosmetics, personal care items, and industrial applications.[3][4] The molecule's efficacy stems from its ability to act as a formaldehyde-releaser, which contributes to its biocidal properties.[3][5]

The synthesis of Quaternium-15 involves the quaternization of hexamethylenetetramine with 1,3-dichloropropene.[6] This reaction yields a mixture of geometric isomers, specifically the cis and trans forms.[2] The cis isomer is of particular interest, especially in cosmetic formulations.[2] This guide will focus on the synthetic pathway leading to the formation of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, providing a detailed understanding of the chemical process.

Synthesis Pathway and Mechanism

The core of the Quaternium-15 synthesis is a nucleophilic substitution reaction, specifically an SN2 reaction, between hexamethylenetetramine and 1,3-dichloropropene.[7] Hexamethylenetetramine, a cage-like tertiary amine, acts as the nucleophile, while 1,3-dichloropropene serves as the electrophilic alkylating agent.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of Quaternium-15.

The reaction proceeds by the attack of one of the nitrogen atoms of the hexamethylenetetramine cage on the allylic carbon of 1,3-dichloropropene, displacing a chloride ion. This results in the formation of the quaternary ammonium salt. The presence of a double bond in the chloroallyl group gives rise to the formation of both cis and trans isomers.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride.

Materials and Equipment:

-

Hexamethylenetetramine (HMTA)

-

1,3-Dichloropropene (mixture of cis and trans isomers)

-

Chloroform (CHCl₃)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve hexamethylenetetramine in chloroform.

-

Addition of Alkylating Agent: While stirring the solution at room temperature, slowly add 1,3-dichloropropene to the flask. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring for several hours to ensure the completion of the reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Product Precipitation: As the reaction proceeds, the quaternary ammonium salt product will precipitate out of the chloroform solution.[7]

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold chloroform to remove any unreacted starting materials and impurities.

-

Drying: Dry the final product, a mixture of cis and trans isomers of 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, under vacuum.

Workflow Diagram:

Sources

- 1. 1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane | C9H16ClN4+ | CID 20012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. dermnetnz.org [dermnetnz.org]

- 6. safecosmetics.org [safecosmetics.org]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Formaldehyde Release Mechanism from Quaternium-15

Foreword

For decades, Quaternium-15 has been a widely utilized preservative in the cosmetic and personal care industries, valued for its broad-spectrum antimicrobial efficacy. However, its classification as a formaldehyde-releasing agent has led to increased scrutiny and a demand for a deeper understanding of its chemical behavior. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the core mechanisms governing the release of formaldehyde from Quaternium-15. Our focus will be on the chemical principles, influencing factors, and analytical quantification of this process, fostering a scientifically grounded approach to formulation development and safety assessment.

Quaternium-15: A Chemical Overview

Quaternium-15, systematically named 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a quaternary ammonium salt.[1] Its molecular structure is characterized by a polycyclic cage-like adamantane core, derived from hexamethylenetetramine, with a chloroallyl group attached to one of the nitrogen atoms, creating a permanent positive charge. This cationic nature contributes to its surfactant properties, while its primary function as a preservative stems from its ability to slowly decompose and release formaldehyde.[1]

Table 1: Chemical and Physical Properties of Quaternium-15

| Property | Value |

| IUPAC Name | 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride |

| CAS Number | 4080-31-3 (mixture of isomers), 51229-78-8 (cis-isomer) |

| Molecular Formula | C₉H₁₆Cl₂N₄ |

| Molar Mass | 251.16 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

The Core Mechanism: Acid-Catalyzed Hydrolysis via the Delepine Reaction

The release of formaldehyde from Quaternium-15 is not a spontaneous event but rather a consequence of chemical degradation, primarily through acid-catalyzed hydrolysis. This process is a specific application of the Delepine reaction , which traditionally describes the synthesis of primary amines from alkyl halides via a hexamethylenetetraminium salt intermediate. In the case of Quaternium-15, the reaction proceeds in the reverse direction, leading to the decomposition of the quaternary ammonium salt.

The reaction is initiated by the presence of protons (H⁺) in an aqueous environment, which catalyze the breakdown of the hexamethylenetetramine cage. While the complete, detailed step-wise mechanism in the context of a complex cosmetic formulation can be intricate, the fundamental transformation involves the hydrolytic cleavage of the carbon-nitrogen bonds within the adamantane-like structure.

The overall reaction can be summarized as the decomposition of the 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane cation in the presence of water and acid to yield formaldehyde, ammonium chloride, and the chloroallylamine salt. It is this slow, controlled release of formaldehyde that imparts antimicrobial activity to the formulation.

Figure 1: Simplified schematic of the acid-catalyzed hydrolysis of Quaternium-15.

Factors Influencing Formaldehyde Release

The rate and extent of formaldehyde release from Quaternium-15 are not constant but are significantly influenced by several environmental and formulation-specific factors. Understanding these factors is paramount for formulators aiming to control the preservative efficacy and ensure product safety.

pH

The pH of the formulation is a critical determinant of Quaternium-15 stability. The acid-catalyzed nature of the hydrolysis means that lower pH values (acidic conditions) will accelerate the decomposition of Quaternium-15 and, consequently, increase the rate of formaldehyde release.[1] Conversely, in neutral to slightly alkaline conditions, the molecule is more stable, and the release of formaldehyde is slower. This pH-dependent stability allows for a degree of control over the preservative activity within a formulation. While specific quantitative data is sparse in publicly available literature, the general trend is a significant increase in degradation rate as the pH drops below 7.

Temperature

As with most chemical reactions, temperature plays a crucial role in the degradation kinetics of Quaternium-15. Elevated temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more rapidly. Therefore, storage of products containing Quaternium-15 at higher temperatures can lead to a more rapid depletion of the preservative and a concurrent increase in the concentration of free formaldehyde. A 2015 study demonstrated that higher temperatures increase the amount of formaldehyde released from formaldehyde-releasing preservatives (FRPs) in general.[2]

Storage Time

The release of formaldehyde from Quaternium-15 is a time-dependent process. Over the shelf-life of a product, the concentration of intact Quaternium-15 will gradually decrease, while the concentration of free formaldehyde may increase, particularly under unfavorable storage conditions (e.g., high temperature, low pH). Long-term stability testing is therefore essential to characterize the preservative system's behavior over time.

Table 2: Influence of Physicochemical Factors on Formaldehyde Release from Quaternium-15

| Factor | Influence on Formaldehyde Release Rate | Rationale |

| pH | Decreasing pH significantly increases the release rate. | The hydrolysis of Quaternium-15 is an acid-catalyzed reaction. |

| Temperature | Increasing temperature accelerates the release rate. | Provides the activation energy for the hydrolysis reaction. |

| Storage Time | Release of formaldehyde increases over time. | The degradation of Quaternium-15 is a continuous process. |

| Product Matrix | The specific formulation can influence the release rate. | Interactions with other ingredients may affect the stability of Quaternium-15. |

Analytical Quantification of Formaldehyde Release

To ensure product safety and regulatory compliance, it is crucial to have robust and validated analytical methods for the quantification of free formaldehyde in cosmetic and pharmaceutical preparations. Two widely accepted methods are High-Performance Liquid Chromatography (HPLC) with derivatization and spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

This is the most common and reliable method for the accurate quantification of formaldehyde. As formaldehyde itself lacks a chromophore for UV detection, a pre-column derivatization step is necessary. The most frequently used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with formaldehyde to form a stable, colored hydrazone derivative that can be readily detected by a UV-Vis detector.

-

Sample Preparation:

-

Accurately weigh a known amount of the sample into a volumetric flask.

-

Dissolve and dilute the sample with a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.

-

If necessary, perform a solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.

-

-

Derivatization:

-

To an aliquot of the sample solution, add an acidic solution of 2,4-dinitrophenylhydrazine.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature to ensure complete derivatization.

-

Neutralize the reaction mixture with a suitable buffer.

-

-

HPLC Analysis:

-

Column: C8 or C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and water is typically used in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV-Vis detector set at the wavelength of maximum absorbance for the formaldehyde-DNPH derivative (approximately 360 nm).

-

Quantification: Prepare a calibration curve using standard solutions of formaldehyde treated with DNPH under the same conditions as the samples. The concentration of formaldehyde in the sample is determined by comparing its peak area to the calibration curve.

-

Figure 2: A typical workflow for the quantification of formaldehyde by HPLC-UV.

Spectrophotometric Method (Acetylacetone Method)

A simpler, though potentially less specific, method for formaldehyde quantification is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone and an ammonium salt to form a yellow-colored lutidine derivative. The intensity of the color, which is proportional to the formaldehyde concentration, is measured using a spectrophotometer.

-

Sample Preparation:

-

Prepare an aqueous extract of the sample. This may involve distillation or extraction depending on the sample matrix.

-

-

Colorimetric Reaction:

-

To a known volume of the sample extract, add a reagent solution containing acetylacetone and ammonium acetate.

-

Heat the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 10 minutes) to allow for color development.

-

Cool the solution to room temperature.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the lutidine derivative (typically around 412 nm) using a spectrophotometer.

-

Use a reagent blank (containing all reagents except the sample) to zero the instrument.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of formaldehyde treated with the acetylacetone reagent in the same manner as the samples.

-

Determine the concentration of formaldehyde in the sample by comparing its absorbance to the calibration curve.

-

Concluding Remarks and Future Perspectives

The preservative efficacy of Quaternium-15 is intrinsically linked to its capacity to release formaldehyde through acid-catalyzed hydrolysis. A thorough understanding of this mechanism and the factors that govern it is essential for the development of safe and stable cosmetic and pharmaceutical products. While the qualitative effects of pH, temperature, and storage time are well-documented, a clear need exists for more comprehensive quantitative studies to precisely model the degradation kinetics of Quaternium-15 in various complex formulations.

The analytical methodologies outlined in this guide provide robust frameworks for the accurate quantification of formaldehyde release, enabling formulators to conduct rigorous safety assessments and ensure regulatory compliance. As the industry continues to evolve, a continued focus on mechanistic understanding and precise analytical characterization will be paramount in navigating the challenges and opportunities presented by established and novel preservative systems.

References

- This section will be populated with the full citation details from the in-text citations upon finaliz

Sources

A Technical Guide to the Synthesis and Isomeric Purity of Quaternium-15

Abstract

Quaternium-15, chemically designated as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a widely utilized quaternary ammonium salt known for its potent antimicrobial properties.[1][2] It serves as a preservative in a multitude of cosmetic, pharmaceutical, and industrial applications.[3][4] The synthesis of Quaternium-15 inherently produces a mixture of cis and trans geometric isomers, a critical consideration as the biological activity and regulatory status of these isomers differ.[5] Notably, the cis-isomer is the predominantly used form in cosmetics.[3] This technical guide provides an in-depth exploration of the synthetic pathways to Quaternium-15, the mechanistic basis for isomer formation, and robust methodologies for their subsequent isolation and analytical characterization. This document is intended for researchers, chemists, and quality control professionals engaged in the synthesis, analysis, and application of this important biocide.

Introduction: The Chemical and Commercial Significance of Quaternium-15 Isomers

Quaternium-15 is a complex quaternary ammonium compound featuring a rigid adamantane-like cage structure. Its efficacy as a preservative stems from its ability to act as a formaldehyde-releaser, which disrupts microbial cell integrity.[6] The key structural feature dictating its isomeric nature is the 3-chloroallyl substituent attached to one of the nitrogen atoms of the hexamethylenetetramine core. The carbon-carbon double bond in this allyl group gives rise to cis and trans geometric isomerism.

Commercially, Quaternium-15 is often supplied as a mixture of these isomers.[3] However, regulatory bodies and specific applications may necessitate the use of the isolated cis-isomer.[5] For instance, the European Union permits a maximum concentration of 0.2% of the isolated cis-compound in cosmetic products.[3] Therefore, a comprehensive understanding and control of the isomeric composition are paramount for both efficacy and regulatory compliance.

Synthesis of Quaternium-15: A Nucleophilic Substitution Approach

The industrial synthesis of Quaternium-15 is a straightforward and well-established process involving the quaternization of hexamethylenetetramine (also known as methenamine or hexamine) with 1,3-dichloropropene.[3] This reaction is a classic example of a nucleophilic substitution (specifically, an SN2 reaction), where the tertiary amine nitrogen of hexamethylenetetramine acts as the nucleophile, attacking the electrophilic carbon of the 1,3-dichloropropene.

The primary determinant of the final product's isomeric ratio is the isomeric composition of the 1,3-dichloropropene starting material. Commercial 1,3-dichloropropene is typically available as a mixture of cis and trans isomers. The reaction proceeds without isomerization of the double bond, meaning that cis-1,3-dichloropropene will yield cis-Quaternium-15, and trans-1,3-dichloropropene will yield trans-Quaternium-15.

Sources

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Quaternium-15

For Researchers, Scientists, and Drug Development Professionals

Foreword

Quaternium-15, a quaternary ammonium salt, has long been utilized as a preservative in a wide array of cosmetic and pharmaceutical products due to its broad-spectrum antimicrobial activity.[1][2][3] However, its efficacy is intrinsically linked to its chemical instability, specifically its capacity to release formaldehyde. This guide provides a comprehensive technical overview of the degradation pathways of Quaternium-15, the resulting byproducts, and the analytical methodologies for their quantification. As a Senior Application Scientist, this document is intended to equip researchers and formulation experts with the critical knowledge to understand and manage the stability of Quaternium-15 in their products, ensuring both efficacy and safety.

The Chemical Nature and Application of Quaternium-15

Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is synthesized via the reaction of hexamethylenetetramine and 1,3-dichloropropene.[4] This process yields a mixture of cis and trans isomers, with the cis isomer being the predominant form used in cosmetic applications.[3] Its primary function is to prevent the growth of bacteria, yeast, and mold in water-containing formulations, thereby extending product shelf life.[1][2]

Primary Degradation Pathway: Hydrolysis and Formaldehyde Release

The principal degradation pathway of Quaternium-15 is hydrolysis, which results in the release of formaldehyde. This degradation is a key mechanism of its antimicrobial action, as formaldehyde is a potent biocide.[4]

The Delepine Reaction Mechanism

At lower pH values, the hydrolysis of Quaternium-15 is understood to proceed via the Delepine reaction.[4] This acid-catalyzed hydrolysis breaks down the hexamethylenetetramine structure, leading to the liberation of formaldehyde.

Figure 1: Simplified schematic of the acid-catalyzed hydrolysis of Quaternium-15 via the Delepine reaction, leading to the release of formaldehyde.

Stoichiometry of Formaldehyde Release

Experimental evidence has demonstrated that the degradation of one mole of Quaternium-15 can release approximately six moles of formaldehyde.[5] This significant release is a critical factor in both its preservative efficacy and its potential for inducing contact dermatitis in sensitized individuals.[2][6]

Factors Influencing Degradation

The rate and extent of Quaternium-15 degradation are not constant but are influenced by several factors inherent to the formulation and storage conditions.

Effect of pH

As indicated by the Delepine reaction mechanism, pH is a critical determinant of Quaternium-15 stability. Acidic conditions accelerate the hydrolysis and subsequent formaldehyde release.[4] Conversely, in neutral to slightly alkaline conditions, the rate of degradation is generally slower.

Effect of Temperature

Elevated temperatures increase the rate of chemical reactions, and the degradation of Quaternium-15 is no exception. Studies have shown that more formaldehyde is released from preservatives, including Quaternium-15, with longer storage times and at higher temperatures.

The Formulation Matrix

The composition of the cosmetic or pharmaceutical formulation has a significant impact on the stability of Quaternium-15. Research indicates that preservatives in complex cosmetic matrices tend to release less formaldehyde compared to simple aqueous solutions. The presence of other ingredients, such as oils, emulsifiers, and other active compounds, can influence the local chemical environment and the accessibility of water for hydrolysis.

Table 1: Factors Affecting Quaternium-15 Degradation and Formaldehyde Release

| Factor | Influence on Degradation Rate | Key Considerations |

| pH | Increased rate at lower (acidic) pH | Formulation pH should be carefully controlled to manage formaldehyde release. |

| Temperature | Increased rate at higher temperatures | Storage conditions and product lifecycle temperature exposure are critical. |

| Formulation Matrix | Generally slower in complex matrices (e.g., emulsions) compared to aqueous solutions | Interactions with other ingredients can stabilize or destabilize Quaternium-15. |

| Time | Degradation is a time-dependent process | The concentration of free formaldehyde can increase over the shelf-life of the product. |

Other Potential Degradation Byproducts

While formaldehyde is the most well-documented and studied degradation byproduct of Quaternium-15, the complete degradation profile is likely more complex. The hydrolysis of the hexamethylenetetramine core will also produce various amine salts.[4] Additionally, under certain conditions, other minor byproducts could potentially be formed. However, there is a notable lack of extensive research and publicly available data on these other degradation products and their toxicological profiles. One study tentatively identified formic acid as a metabolite of Quaternium-15 in rats, suggesting further breakdown of formaldehyde.[7]

Analytical Methodologies for Degradation Assessment

To ensure product quality and safety, it is essential to have robust analytical methods for quantifying Quaternium-15 and its primary degradation byproduct, formaldehyde.

Quantification of Formaldehyde: The Hantzsch Reaction (Nash Reagent)

A widely accepted and reliable method for the determination of formaldehyde is the Hantzsch reaction, which utilizes the Nash reagent. This spectrophotometric method is based on the reaction of formaldehyde with acetylacetone and ammonia (from ammonium acetate) to form a yellow-colored lutidine derivative (3,5-diacetyl-1,4-dihydrolutidine), which can be quantified by measuring its absorbance at approximately 415 nm.[8][9]

1. Preparation of Nash Reagent:

-

Dissolve 150 g of ammonium acetate in 500 mL of distilled water.

-

Add 3 mL of glacial acetic acid and 2 mL of acetylacetone.

-

Dilute to 1000 mL with distilled water.

-

Store the reagent in a dark, airtight bottle at 4°C. The reagent is stable for several weeks.[8]

2. Sample Preparation:

-

Accurately weigh a known amount of the product containing Quaternium-15.

-

Disperse or dissolve the sample in a known volume of distilled water or a suitable solvent that does not interfere with the assay. For emulsions, a phase separation step may be necessary.

3. Derivatization Reaction:

-

To 1.0 mL of the sample solution (or a suitable dilution), add 1.0 mL of the Nash reagent.

-

Mix thoroughly and incubate the mixture in a water bath at 60°C for 30 minutes or at 40°C for 30 minutes.[8][9] Note: Reaction times and temperatures may need optimization depending on the sample matrix.

-

Cool the solution to room temperature.

4. Spectrophotometric Measurement:

-

Measure the absorbance of the yellow solution at 415 nm against a reagent blank (prepared using the solvent instead of the sample).

-

Quantify the formaldehyde concentration using a calibration curve prepared with standard formaldehyde solutions.

Figure 2: Experimental workflow for the quantification of formaldehyde released from Quaternium-15 using the Nash reagent.

Other Analytical Techniques

For a more comprehensive analysis of degradation byproducts, chromatographic techniques are invaluable.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify both the parent Quaternium-15 molecule and its degradation products. Derivatization is often employed for the detection of formaldehyde.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile and semi-volatile degradation byproducts. Derivatization may be necessary to increase the volatility of certain compounds. This technique would be particularly useful for investigating the presence of byproducts other than formaldehyde.

Toxicological Implications of Degradation Byproducts

The primary toxicological concern associated with Quaternium-15 degradation is the release of formaldehyde. Formaldehyde is a known skin sensitizer and can cause allergic contact dermatitis in susceptible individuals.[1][2] It is also classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[1] The toxicity of other potential degradation byproducts is not as well-characterized in the public domain, highlighting an area for further research.

Conclusion

The degradation of Quaternium-15 is a complex process governed by multiple factors, with the release of formaldehyde being the most significant event. A thorough understanding of the degradation pathways, the factors that influence them, and the byproducts formed is paramount for formulators in the cosmetic and pharmaceutical industries. By employing robust analytical methodologies and carefully controlling formulation parameters such as pH and storage conditions, it is possible to manage the stability of Quaternium-15, thereby ensuring product safety and efficacy throughout its shelf life. Further research into the identification and toxicological assessment of non-formaldehyde degradation byproducts is warranted to provide a more complete safety profile of this widely used preservative.

References

-

SkinSAFE. Quaternium-15 Ingredient Allergy Safety Information. [Link]

-

Becker, L. C., et al. (2010). Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. International Journal of Toxicology, 29(3_suppl), 98S-114S. [Link]

-

Ataman Kimya. QUATERNIUM-15. [Link]

-

Wikipedia. Quaternium-15. [Link]

-

DermNet NZ. Quaternium-15 contact allergy. [Link]

-

PubChem. Quaternium 15. [Link]

-

SkinIdent. 18 Quaternium–15 – Patient Information. [Link]

-

Jordan, J. W., & Doughty, F. C. (1977). Reactions to this compound, Bronopol and Germall 115 in a standard series. Contact Dermatitis, 3(6), 333–334. [Link]

-

European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on quaternium-15 (P63). [Link]

-

Taylor & Francis. This compound – Knowledge and References. [Link]

-

He, E. K., & Belsito, D. V. (2007). Is quaternium-15 a formaldehyde releaser? Correlation between positive patch test reactions to formaldehyde and quaternium-15. Dermatitis, 18(1), 29-32. [Link]

-

ResearchGate. Final Report of the Amended Safety Assessment of Quaternium-15 as Used in Cosmetics. [Link]

-

Campaign for Safe Cosmetics. Quaternium-15. [Link]

- Google Patents. (2015). WO2015073275A1 - Formaldehyde test reagent.

-

Jurnal Kimia Valensi. (2017). Determination of Formaldehyde Content in Wet Noodles by Thin Layer Chromatography-Densitometry After Derivatization with Nash Reagent. [Link]

-

The Royal Society of Chemistry. (2022). Supporting information Quantification of formaldehyde The formaldehyde concentration was quantified using a Nash reagent compose. [Link]

Sources

- 1. Quaternium-15 Ingredient Allergy Safety Information [skinsafeproducts.com]

- 2. dermnetnz.org [dermnetnz.org]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Quaternium-15 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Is quaternium-15 a formaldehyde releaser? Correlation between positive patch test reactions to formaldehyde and quaternium-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C9H16Cl2N4 | CID 20011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of Formaldehyde Content in Wet Noodles by Thin Layer Chromatography-Densitometry After Derivatization with Nash Reagent – Oriental Journal of Chemistry [orientjchem.org]

- 9. rsc.org [rsc.org]

Spectroscopic Analysis of Quaternium-15: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Identity of a Widely Used Preservative

Quaternium-15, systematically named 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a quaternary ammonium salt recognized for its potent antimicrobial properties.[1][2] This has led to its extensive use as a preservative in a myriad of consumer products, including cosmetics, shampoos, and lotions, to prevent the growth of bacteria and mold.[1][3] However, its utility is shadowed by its classification as a formaldehyde-releasing agent, a characteristic linked to allergic contact dermatitis and skin sensitization.[4][5] As regulatory scrutiny and consumer awareness concerning formaldehyde-releasers intensify, the precise and unambiguous identification and characterization of Quaternium-15 in raw materials and finished products have become paramount for quality control, safety assessment, and formulation development.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation and analysis of Quaternium-15. Moving beyond a mere listing of procedures, this document delves into the causality behind experimental choices and offers insights grounded in the principles of analytical chemistry to ensure trustworthy and reproducible results.

Chemical and Physical Properties of Quaternium-15

A foundational understanding of the physicochemical properties of Quaternium-15 is essential for designing appropriate analytical methodologies.

| Property | Value | Reference |

| Systematic Name | 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride | [2] |

| Chemical Formula | C₉H₁₆Cl₂N₄ | [5] |

| Molecular Weight | 251.16 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | [6] |

| Solubility | Soluble in water and methanol; sparingly soluble in ethanol; almost insoluble in acetone and isopropanol. | [7] |

| Isomerism | Exists as a mixture of cis and trans isomers. | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules. For Quaternium-15, both ¹H and ¹³C NMR are instrumental in verifying the integrity of the adamantane cage, the chloroallyl substituent, and the quaternary ammonium center.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the Quaternium-15 sample in a suitable deuterated solvent. Given its solubility profile, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are appropriate choices.[7]

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for CD₃OD should be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: Acquire standard proton spectra. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Acquire proton-decoupled ¹³C spectra. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Spectral Data

Based on the known chemical shifts of adamantane derivatives and related structures, the following proton signals are anticipated for Quaternium-15:

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale and Field Insights |

| ~ 6.0 - 6.5 | m | -CH=CH -Cl | The vinyl protons of the chloroallyl group are expected to be in the downfield region due to the electronegativity of the chlorine atom and the double bond. The multiplicity will be complex due to cis/trans isomerism and coupling to the adjacent methylene protons. |

| ~ 5.8 - 6.2 | m | -CH =CH-Cl | Similar to the other vinyl proton, its chemical shift is influenced by the chlorine and the double bond. |

| ~ 4.5 - 5.0 | d | -N⁺-CH₂ -CH= | The methylene protons adjacent to the quaternary nitrogen and the double bond will be significantly deshielded and appear as a doublet due to coupling with the vinyl proton. |

| ~ 4.0 - 4.8 | m | Adamantane cage protons | The protons of the adamantane cage will exhibit complex, overlapping multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atoms will be the most downfield. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a clear fingerprint of the carbon framework of Quaternium-15.

| Predicted Chemical Shift (ppm) | Assignment | Rationale and Field Insights |

| ~ 130 - 140 | -C H=CH-Cl | The sp² hybridized carbons of the double bond will appear in the downfield region characteristic of alkenes. |

| ~ 115 - 125 | -CH=C H-Cl | The chemical shift of this carbon is influenced by the adjacent chlorine atom. |

| ~ 60 - 70 | -N⁺-C H₂-CH= | The carbon of the methylene group attached to the quaternary nitrogen will be deshielded. |

| ~ 50 - 80 | Adamantane cage carbons | The sp³ hybridized carbons of the adamantane cage will resonate in the aliphatic region. The carbons bonded to nitrogen will be the most downfield. The chemical shifts of adamantane itself are around 28 and 38 ppm, and the presence of heteroatoms will shift these signals downfield.[8] |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. For Quaternium-15, it can confirm the presence of C-H, C=C, and C-N bonds, and the absence of other functional groups.

Experimental Protocol: FTIR

-

Sample Preparation: For a solid sample like Quaternium-15, the most common and effective method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded, followed by the spectrum of the sample pellet. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale and Field Insights |

| 3000 - 2850 | C-H stretch | Aliphatic C-H in adamantane cage and allyl group | The strong, sharp peaks in this region are characteristic of sp³ C-H bonds. |

| ~ 3050 | C-H stretch | Vinylic C-H | A weaker band at a slightly higher frequency is expected for the sp² C-H bonds of the double bond. |

| ~ 1650 | C=C stretch | Alkene double bond | A medium intensity peak is characteristic of a carbon-carbon double bond. |

| ~ 1450 & ~1350 | C-H bend | Methylene and methine scissoring and bending | These bands are part of the fingerprint region and confirm the presence of aliphatic groups. |

| 1200 - 1000 | C-N stretch | Amine C-N bonds | The C-N stretching vibrations of the adamantane cage will appear in this region. |

| 800 - 600 | C-Cl stretch | Chloroalkene | A strong band in this region is indicative of the carbon-chlorine bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Due to the pre-charged nature of quaternary ammonium salts, electrospray ionization (ESI) is the most suitable ionization technique.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of Quaternium-15 in a solvent compatible with ESI, such as methanol or a mixture of methanol and water.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is required. This can be a standalone quadrupole, ion trap, or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the mass of the intact cation.

-

Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting the parent ion and subjecting it to collision-induced dissociation (CID). This will generate a fragmentation pattern.

-

Predicted Mass Spectral Data

| m/z Value | Ion | Rationale and Field Insights |

| 215.1 | [C₉H₁₆ClN₄]⁺ | This is the expected mass of the intact Quaternium-15 cation (the molecular ion, M⁺). High-resolution mass spectrometry can confirm the elemental composition. |

| 140.1 | [C₆H₁₂N₄]⁺ (Hexamethylenetetramine) | A plausible fragmentation pathway involves the loss of the chloroallyl group as a neutral species, resulting in the stable hexamethylenetetramine cation. |

| 75.0 | [C₃H₄Cl]⁺ | The chloroallyl cation could be observed as a fragment. |

| Various adamantane fragments | e.g., m/z 93, 79 | Further fragmentation of the adamantane cage can lead to characteristic smaller fragments.[8] |

Integrated Analytical Workflow: A Holistic Approach

For comprehensive and unambiguous characterization of Quaternium-15, an integrated approach utilizing all three spectroscopic techniques is recommended.

Conclusion: Ensuring Scientific Integrity in Product Development

References

-

Wikipedia. Adamantane. [Link]

-

MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

-

SkinSAFE. Quaternium-15 Ingredient Allergy Safety Information. [Link]

-

Skin-Ident. 18 Quaternium–15 – Patient Information. [Link]

-

Campaign for Safe Cosmetics. Quaternium-15. [Link]

-

DermNet. Quaternium-15 contact allergy. [Link]

-

PubChem. Quaternium 15. [Link]

-

Wikipedia. Quaternium-15. [Link]

-

Chemotechnique Diagnostics. PATIENT INFORMATION SHEET QUATERNIUM-15. [Link]

-

International Journal of Toxicology. Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. [Link]

-

PubMed. Dowicil 200 Stability test: chemical and microbiological studies. [Link]

-

PubMed. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. [Link]

-

ScienceDirect. 13C NMR spectra of adamantane derivatives. [Link]

-

PubChem. 1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane. [Link]

-

ACS Publications. Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. [Link]

-

ResearchGate. Identification of quaternary ammonium compounds by plasma desorption mass spectrometry. [Link]

-

RSC Publishing. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. [Link]

-

Canadian Journal of Chemistry. Mass spectrometry of diamantane and some adamantane derivatives. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

ScienceDirect. Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. [Link]

-

ResearchGate. Mass spectrometry of diamantane and some adamantane derivatives. [Link]

-

ResearchGate. Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. [Link]

-

PubMed. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory. [Link]

-

Taylor & Francis Online. Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry. [Link]

-

EWG Skin Deep. Products That Contain QUATERNIUM-15. [Link]

-

Pharmaffiliates. 1-(3-Chloroallyl)-1,3,5,7-tetraazaadamantan-1-ium Chloride. [Link]

-

PubMed Central. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]

-

ChemBK. Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, 1-(3-. [Link]

Sources

- 1. Quaternium-15 Ingredient Allergy Safety Information [skinsafeproducts.com]

- 2. Quaternium-15 - Wikipedia [en.wikipedia.org]

- 3. chemotechnique.se [chemotechnique.se]

- 4. safecosmetics.org [safecosmetics.org]

- 5. dermnetnz.org [dermnetnz.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | C9H16Cl2N4 | CID 20011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Adamantane - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Antimicrobial Spectrum of Quaternium-15 Against Bacteria and Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternium-15, a quaternary ammonium salt and formaldehyde-releasing agent, has long been utilized as a broad-spectrum preservative in a variety of cosmetic and industrial applications. Its efficacy stems from the slow liberation of formaldehyde, a potent biocide that exhibits activity against a wide range of bacteria, yeasts, and molds. This technical guide provides a comprehensive overview of the antimicrobial spectrum of Quaternium-15, delving into its mechanism of action, factors influencing its activity, and the development of microbial resistance. Furthermore, this guide presents standardized methodologies for evaluating its antimicrobial efficacy, including protocols for determining Minimum Inhibitory Concentration (MIC) and assessing anti-biofilm activity, to equip researchers and drug development professionals with the necessary knowledge for its appropriate and effective use.

Introduction: Understanding Quaternium-15

Quaternium-15, chemically known as hexamethylenetetramine chloroallyl chloride, is a complex molecule that functions as a preservative due to its ability to release formaldehyde in aqueous environments.[1] This controlled release mechanism has made it an effective agent for preventing microbial spoilage in a variety of products, including lotions, shampoos, and other personal care items.[2][3][4] While its use has been subject to scrutiny due to the allergenic potential of formaldehyde, a thorough understanding of its antimicrobial properties remains crucial for formulation scientists and microbiologists.[4][5] This guide will focus on the scientific principles underpinning the antimicrobial activity of Quaternium-15, providing a detailed exploration of its efficacy against key bacterial and fungal species.

Mechanism of Antimicrobial Action

The primary mode of antimicrobial action of Quaternium-15 is the gradual release of formaldehyde.[1] The rate of this release is influenced by factors such as pH, temperature, and the presence of other molecules in the formulation.[6][7]

The Role of Formaldehyde

Formaldehyde is a highly reactive molecule that exerts its biocidal effect through non-specific alkylation of cellular macromolecules.[8] Its primary targets are proteins and nucleic acids. By cross-linking with amino and sulfhydryl groups of proteins, formaldehyde disrupts their structure and function, leading to enzyme inactivation and inhibition of essential metabolic processes.[8] Furthermore, formaldehyde can react with the ring nitrogen atoms of purine bases in DNA, leading to DNA-protein cross-links and other forms of DNA damage. This damage inhibits DNA replication and transcription, ultimately leading to cell death.[8]

Caption: Mechanism of action of Quaternium-15.

Antimicrobial Spectrum of Quaternium-15

Quaternium-15 exhibits a broad spectrum of activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[3] However, the concentration required to inhibit or kill different microorganisms, known as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) respectively, can vary significantly.

Antibacterial Activity

While specific MIC values for Quaternium-15 are not extensively reported in recent literature, studies on other quaternary ammonium compounds and formaldehyde-releasing preservatives provide insights into its likely efficacy. For instance, laboratory strains of Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus have been shown to adapt to sub-lethal concentrations of Quaternium-15.[9]

| Microorganism | Type | Typical MIC Range of Formaldehyde-Releasers (ppm) |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 250 - 1000 |

| Escherichia coli | Gram-negative Bacteria | 200 - 800 |

| Staphylococcus aureus | Gram-positive Bacteria | 100 - 500 |

Note: These values are indicative and can vary based on the specific formaldehyde-releasing agent, test conditions, and microbial strain.

Antifungal Activity

Quaternium-15 is also effective against common fungal contaminants, including yeasts and molds.

| Microorganism | Type | Typical MIC Range of Formaldehyde-Releasers (ppm) |

| Candida albicans | Yeast | 200 - 1000 |

| Aspergillus brasiliensis | Mold | 500 - 2000 |

Note: These values are indicative and can vary based on the specific formaldehyde-releasing agent, test conditions, and microbial strain.

Factors Influencing Antimicrobial Efficacy

The antimicrobial performance of Quaternium-15 is not absolute and can be influenced by several physicochemical factors.

-

pH: The rate of formaldehyde release from Quaternium-15 is pH-dependent. Generally, the release is more rapid under alkaline conditions.[6][7]

-

Temperature: Higher temperatures can accelerate the decomposition of Quaternium-15, leading to a faster release of formaldehyde.[5][6]

-

Presence of Other Ingredients: The interaction of Quaternium-15 with other components in a formulation can impact its availability and antimicrobial activity. For example, proteins and other nitrogenous compounds can react with and neutralize the released formaldehyde.[8]

Microbial Resistance to Quaternium-15

The development of microbial resistance to preservatives is a significant concern in both the pharmaceutical and cosmetic industries. Microorganisms can develop tolerance to Quaternium-15 through various mechanisms.

Adaptation

Prolonged exposure to sub-lethal concentrations of Quaternium-15 can lead to the selection of adapted microbial populations with increased resistance.[9]

Enzymatic Detoxification of Formaldehyde

Some microorganisms possess enzymatic pathways to detoxify formaldehyde. A key mechanism involves the enzyme formaldehyde dehydrogenase, which converts formaldehyde into the less toxic formic acid. This is often followed by the action of formate dehydrogenase, which further breaks down formic acid. Fungi, in particular, have been shown to utilize such pathways for formaldehyde detoxification.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Quaternium-15 remains a relevant antimicrobial preservative due to its broad-spectrum activity and cost-effectiveness. Its efficacy is intrinsically linked to the release of formaldehyde, which acts as a potent biocide against a wide array of bacteria and fungi. However, its use necessitates a careful consideration of factors that can influence its performance, such as pH and temperature, as well as the potential for microbial adaptation and resistance. For researchers and drug development professionals, a thorough understanding of its antimicrobial spectrum, mechanism of action, and appropriate testing methodologies is paramount for its successful and safe application in product formulations. The continued investigation into its anti-biofilm properties and the development of strategies to mitigate resistance will be crucial for optimizing its use in the future.

References

-

Cosmetics Info. Quaternium-15. Available at: [Link]

- Becker, L. C., Bergfeld, W. F., Belsito, D. V., Klaassen, C. D., Marks, J. G., Jr, Shank, R. C., ... & Andersen, F. A. (2010). Final report of the amended safety assessment of quaternium-15 as used in cosmetics. International journal of toxicology, 29(3_suppl), 98S-114S.

-

Taylor & Francis. (n.d.). Quaternium 15 – Knowledge and References. Available at: [Link]

-

DermNet NZ. Quaternium-15 contact allergy. Available at: [Link]

-

Campaign for Safe Cosmetics. Quaternium-15. Available at: [Link]

-

Campaign for Safe Cosmetics. Formaldehyde And Formaldehyde-Releasing Preservatives. Available at: [Link]

- Lv, Y., Wang, Y., Ma, A., & Wang, Z. (2015). Investigation on formaldehyde release from preservatives in cosmetics. International journal of cosmetic science, 37(5), 474-479.

- European Commission. (2002). Opinion on the determination of certain formaldehyde releasers in cosmetic products. SCCNFP/0543/02.

-

Situ Biosciences. (n.d.). Antimicrobial Preservatives and Additives – Aldehydes. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

EWG Skin Deep. What is QUATERNIUM-15. Available at: [Link]

-

SkinSAFE. Quaternium-15 Ingredient Allergy Safety Information. Available at: [Link]

- Sasseville, D. (2004). Is quaternium-15 a formaldehyde releaser? Correlation between positive patch test reactions to formaldehyde and quaternium-15.

-

Wikipedia. Quaternium-15. Available at: [Link]

Sources

- 1. Quaternium-15 - Wikipedia [en.wikipedia.org]

- 2. dermnetnz.org [dermnetnz.org]

- 3. researchgate.net [researchgate.net]

- 4. safecosmetics.org [safecosmetics.org]

- 5. safecosmetics.org [safecosmetics.org]

- 6. researchgate.net [researchgate.net]

- 7. ec.europa.eu [ec.europa.eu]

- 8. cneasychem.com [cneasychem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Note: Advanced Analytical Strategies for the Quantification of Formaldehyde Released from Quaternium-15 in Cosmetic and Pharmaceutical Formulations

Introduction: The Dual Role of Quaternium-15 and the Imperative for Formaldehyde Monitoring

Quaternium-15 (systematic name: hexamethylenetetramine chloroallyl chloride) is a quaternary ammonium salt widely utilized as a highly effective preservative in a variety of personal care products, cosmetics, and industrial substances.[1] Its broad-spectrum antimicrobial activity against bacteria, fungi, and molds has made it a valuable ingredient for extending product shelf life and ensuring consumer safety. However, the preservative efficacy of Quaternium-15 is intrinsically linked to its function as a "formaldehyde donor" or "formaldehyde-releaser."[2][3] It exerts its antimicrobial action through the slow, controlled release of formaldehyde, a potent biocide.[1][4]

While effective, the release of formaldehyde presents significant toxicological and regulatory challenges. Formaldehyde is a known skin sensitizer, a primary cause of allergic contact dermatitis, and is classified as a human carcinogen by multiple regulatory bodies.[5][6][7] This has led to stringent regulations globally. For instance, in the European Union, the use of formaldehyde itself in cosmetics is prohibited, and products containing formaldehyde-releasing substances must be labeled with the warning "releases formaldehyde" if the total concentration of released formaldehyde exceeds 0.001% (10 ppm).[8][9]

Consequently, for researchers, quality control laboratories, and drug development professionals, the ability to accurately and reliably quantify the amount of free formaldehyde released from Quaternium-15 in a finished product is not merely a matter of chemical analysis; it is a critical component of product safety, regulatory compliance, and consumer trust. This application note provides a detailed guide to the primary analytical methods for this purpose, explaining the causality behind experimental choices and presenting validated protocols for immediate application.

Mechanism of Formaldehyde Release

Quaternium-15 is prepared by the reaction of hexamethylenetetramine and 1,3-dichloropropene. Its ability to release formaldehyde is primarily due to acid hydrolysis. At lower pH values, the molecule can decompose via a reaction akin to the Delepine reaction to release formaldehyde.[1] This pH-dependent degradation is a critical factor to consider during product formulation and stability testing.

Caption: Formaldehyde release mechanism from Quaternium-15.

Core Analytical Challenge: The Necessity of Derivatization

Direct quantification of formaldehyde, particularly at low concentrations within complex cosmetic matrices (creams, lotions, shampoos), is analytically challenging. Formaldehyde is a small, highly reactive, and volatile molecule that lacks a native chromophore, making it invisible to standard UV-Vis spectrophotometry or HPLC-UV detection. Therefore, virtually all robust and validated methods rely on a derivatization step.

Causality of Derivatization:

-

Improved Detectability: The derivatizing agent reacts with formaldehyde to form a new, stable compound that possesses properties amenable to detection (e.g., strong UV absorbance or fluorescence).

-

Enhanced Stability: The resulting derivative is typically less volatile and more stable than formaldehyde itself, simplifying sample handling and analysis.

-

Increased Specificity: The reaction is highly specific to aldehydes, reducing interference from other components in the sample matrix.

This guide will focus on three principal, field-proven analytical techniques: Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

Method 1: Spectrophotometric Determination with Acetylacetone (Hantzsch Reaction)

This classic colorimetric method is valued for its simplicity and cost-effectiveness. It is often used for screening purposes and in laboratories where chromatographic equipment is unavailable.

Principle

The method is based on the Hantzsch reaction. Formaldehyde reacts with acetylacetone and an ammonium salt (like ammonium acetate) in a weakly acidic solution. The product is a yellow-colored, highly stable lutidine derivative, 3,5-diacetyl-1,4-dihydrolutidine (DDL), which has a distinct absorption maximum around 412-415 nm. The intensity of the color, measured by a spectrophotometer, is directly proportional to the initial formaldehyde concentration.

Instrumentation and Materials

-

Instrumentation: UV-Visible Spectrophotometer.

-

Apparatus: Volumetric flasks, pipettes, water bath capable of maintaining 60°C.

-

Reagents:

-

Acetylacetone (Reagent Grade)

-

Ammonium Acetate (Analytical Grade)

-

Glacial Acetic Acid

-